molecular formula C16H16ClNO6S B1329932 [9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate CAS No. 87549-39-1

[9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate

Cat. No.: B1329932
CAS No.: 87549-39-1
M. Wt: 385.8 g/mol
InChI Key: KIMBJLCPZPHHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate is a complex organic compound with significant potential in various scientific fields This compound features a benzazepine core, which is a bicyclic structure containing both benzene and azepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate typically involves multi-step organic synthesis. One common route starts with the preparation of the benzazepine core through a cyclization reaction. This is followed by the introduction of the chloro and hydroxy groups via electrophilic aromatic substitution and hydroxylation reactions, respectively. The final step involves the sulfonation of the hydroxyl group to form the hydrogen sulfate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom, potentially altering the compound’s reactivity and biological activity.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution of the chloro group can produce a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, [9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. The presence of hydroxyl and sulfate groups allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The benzazepine core is a common motif in many pharmacologically active compounds, and modifications to this structure can lead to new drugs with improved efficacy and safety profiles.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate involves its interaction with specific molecular targets. The hydroxyl and sulfate groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting or modifying their activity. The chloro group may also participate in halogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    [8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate: Lacks the chloro group, which may result in different reactivity and biological activity.

    [9-chloro-8-hydroxy-5-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate: Contains a methoxy group instead of a hydroxy group, potentially altering its chemical and biological properties.

Uniqueness

The presence of both chloro and hydroxy groups in [9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate makes it unique compared to its analogs

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique properties

Properties

IUPAC Name

[9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO6S/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(16(15)20)24-25(21,22)23/h1-4,7,13,18-20H,5-6,8H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMBJLCPZPHHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C2=CC(=C(C(=C21)Cl)O)OS(=O)(=O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401007629
Record name 9-Chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87549-39-1
Record name 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-, 8-(hydrogen sulfate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087549391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.